molecular formula C13H26N+ B14234762 1-(Cyclobutylmethyl)-1-ethylazepan-1-ium CAS No. 529474-22-4

1-(Cyclobutylmethyl)-1-ethylazepan-1-ium

Katalognummer: B14234762
CAS-Nummer: 529474-22-4
Molekulargewicht: 196.35 g/mol
InChI-Schlüssel: HYCQJYMDKVBLMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclobutylmethyl)-1-ethylazepan-1-ium is a quaternary ammonium compound featuring a cyclobutylmethyl group attached to an azepane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)-1-ethylazepan-1-ium typically involves the quaternization of an azepane derivative with a cyclobutylmethyl halide. The reaction is carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and in-line purification systems can streamline the process, making it more efficient and scalable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Cyclobutylmethyl)-1-ethylazepan-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the quaternary ammonium group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Cyclobutylmethyl)-1-ethylazepan-1-ium has diverse applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the development of novel materials with unique physicochemical properties.

Wirkmechanismus

The mechanism of action of 1-(Cyclobutylmethyl)-1-ethylazepan-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

  • 1-(Cyclopropylmethyl)-1-ethylazepan-1-ium
  • 1-(Cyclopentylmethyl)-1-ethylazepan-1-ium
  • 1-(Cyclohexylmethyl)-1-ethylazepan-1-ium

Comparison: 1-(Cyclobutylmethyl)-1-ethylazepan-1-ium is unique due to its cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.

Eigenschaften

CAS-Nummer

529474-22-4

Molekularformel

C13H26N+

Molekulargewicht

196.35 g/mol

IUPAC-Name

1-(cyclobutylmethyl)-1-ethylazepan-1-ium

InChI

InChI=1S/C13H26N/c1-2-14(12-13-8-7-9-13)10-5-3-4-6-11-14/h13H,2-12H2,1H3/q+1

InChI-Schlüssel

HYCQJYMDKVBLMJ-UHFFFAOYSA-N

Kanonische SMILES

CC[N+]1(CCCCCC1)CC2CCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.